![molecular formula C13H15NO3 B5620516 4-oxo-4-[(4-propylphenyl)amino]-2-butenoic acid](/img/structure/B5620516.png)
4-oxo-4-[(4-propylphenyl)amino]-2-butenoic acid
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Overview
Description
Synthesis Analysis
The synthesis of 4-oxo-4-[(4-propylphenyl)amino]-2-butenoic acid can be achieved through microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives. This method provides the desired products in moderate to excellent yields across a broad range of substrates, applying simple procedures to accessible starting materials. Different conditions are required based on the nature of the methyl ketone substituent, with aryl derivatives proceeding best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid. This substituent effect on the synthesis conditions is rationalized through frontier orbital calculations (Uguen et al., 2021).
Molecular Structure Analysis
The molecular structure of 4-oxo-4-[(4-propylphenyl)amino]-2-butenoic acid derivatives has been elucidated through various spectroscopic methods. For instance, (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have been structurally characterized using 1H-NMR, 13C-NMR, and IR spectroscopy, providing detailed insights into their molecular framework (Oktay et al., 2016).
Chemical Reactions and Properties
4-Amino-2-(substituted methyl)-2-butenoic acids showcase an unexpected degree of stereoselectivity in their chemical reactions, particularly in the selenoxide elimination step, which yields the desired E isomer as the sole product. These compounds serve as potent competitive reversible inhibitors in biochemical assays, indicating their reactivity and potential utility in designing mechanism-based inhibitors (Silverman et al., 1986).
Physical Properties Analysis
The physical properties of 4-oxo-4-[(4-propylphenyl)amino]-2-butenoic acid derivatives, such as solubility in various solvents and crystallinity, are crucial for their application in biological studies and chemical synthesis. These properties often depend on the specific substituents and their arrangement in the molecular structure, influencing the compound's behavior in different environments (Koz’minykh et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and potential for further derivatization, are highlighted by the compound's ability to undergo selective reactions, leading to the synthesis of a wide range of derivatives. These derivatives can exhibit significant biological activities, such as enzyme inhibitory actions, demonstrating the compound's versatility as a chemical building block (Pimenova et al., 2003).
properties
IUPAC Name |
(E)-4-oxo-4-(4-propylanilino)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-3-10-4-6-11(7-5-10)14-12(15)8-9-13(16)17/h4-9H,2-3H2,1H3,(H,14,15)(H,16,17)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRHIWBWLCLOKE-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-oxo-4-(4-propylanilino)but-2-enoic acid |
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